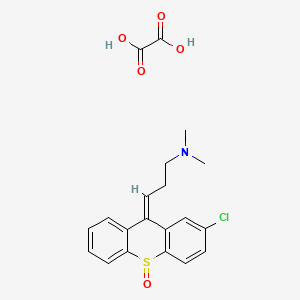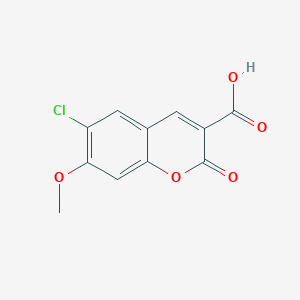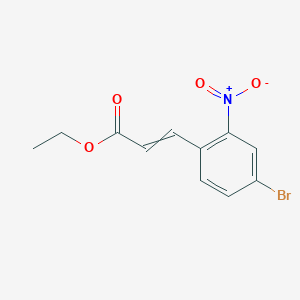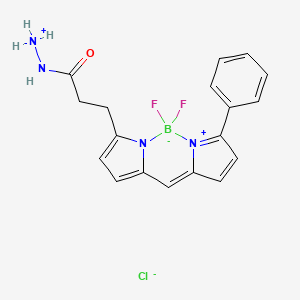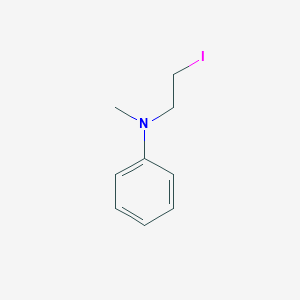
N-(2-Iodoethyl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodoethyl)-N-methylaniline: is an organic compound that features an aniline moiety substituted with a 2-iodoethyl group and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodoethyl)-N-methylaniline typically involves the reaction of iodoethanol with aniline to form N-(2-iodoethyl)arylamine salts. These salts are then converted to the corresponding iodide. A subsequent reaction with aliphatic or aromatic amines followed by triethyl orthoformate yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Iodoethyl)-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: N-(2-Iodoethyl)-N-methylaniline is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of N-(2-Iodoethyl)-N-methylaniline involves its ability to undergo substitution reactions, where the iodine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
- N-(2-Bromoethyl)-N-methylaniline
- N-(2-Chloroethyl)-N-methylaniline
- N-(2-Fluoroethyl)-N-methylaniline
Comparison: N-(2-Iodoethyl)-N-methylaniline is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts. This increased reactivity can be advantageous in certain synthetic applications, allowing for more efficient and selective transformations .
Properties
Molecular Formula |
C9H12IN |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
N-(2-iodoethyl)-N-methylaniline |
InChI |
InChI=1S/C9H12IN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
PJBOZJXLPXAOEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCI)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)
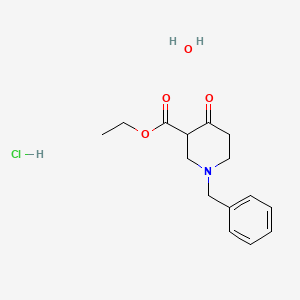
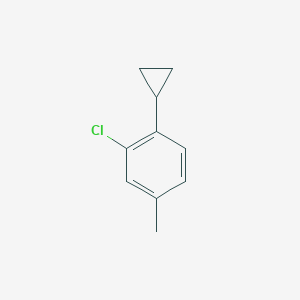
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)

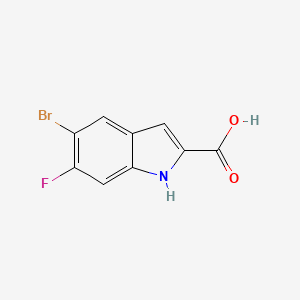
![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
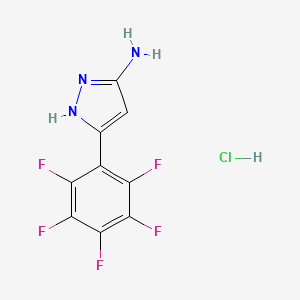
![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)
